Tenofovir alafenamide monofumarate
Overview
Description
Tenofovir alafenamide monofumarate is a prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV) infections. This compound is known for its improved safety profile and efficacy compared to its predecessor, tenofovir disoproxil fumarate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tenofovir alafenamide monofumarate involves the reaction of tenofovir alafenamide with fumaric acid. This reaction is typically carried out in the presence of acetonitrile (MeCN) as a solvent. The process can yield different polymorphic forms, which are characterized by their unique solid-state structures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the crystallization of the compound to obtain the desired polymorphic form, which is then formulated into pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions: Tenofovir alafenamide monofumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different functional groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized tenofovir derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tenofovir alafenamide monofumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleotide analogs and their interactions.
Biology: The compound is utilized in research on viral replication and inhibition mechanisms.
Medicine: It is a key component in the treatment of HIV and HBV infections, offering improved efficacy and safety profiles.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Tenofovir alafenamide monofumarate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and HBV. The compound is converted into its active form, tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis and preventing the replication of the virus .
Comparison with Similar Compounds
Tenofovir disoproxil fumarate: An earlier prodrug of tenofovir with a less favorable safety profile.
Adefovir dipivoxil: Another nucleotide analog used in the treatment of HBV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor often used in combination with tenofovir alafenamide
Uniqueness: Tenofovir alafenamide monofumarate is unique due to its improved stability and higher intracellular concentrations of the active metabolite, leading to enhanced efficacy and reduced toxicity compared to similar compounds .
Biological Activity
Tenofovir alafenamide monofumarate (TAF) is a novel prodrug of tenofovir, designed to enhance the delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to target cells while minimizing systemic exposure. TAF has gained attention for its efficacy in treating chronic hepatitis B (CHB) and HIV infections, demonstrating a favorable safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF). This article reviews the biological activity of TAF, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety data.
TAF is absorbed and converted intracellularly to TFV, which inhibits viral replication by incorporating into viral DNA and terminating the chain. The mechanism involves:
- Cell Entry : TAF enters hepatocytes through passive diffusion and uptake transporters OATP1B1 and OATP1B3.
- Hydrolysis : Once inside the cell, TAF is hydrolyzed by carboxylesterase 1 to release TFV.
- Phosphorylation : TFV is phosphorylated to TFV-DP, which exerts antiviral effects against HIV and HBV by inhibiting reverse transcriptase.
The pharmacological activity of TFV-DP is notable for its weak inhibition of mammalian DNA polymerases, including mitochondrial DNA polymerase γ, with no observed mitochondrial toxicity in vitro .
Pharmacokinetics
TAF exhibits distinct pharmacokinetic properties compared to TDF:
- Bioavailability : TAF has improved oral bioavailability when taken with food due to its stability in the gastrointestinal tract .
- Tissue Distribution : TAF achieves higher intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) than TDF, leading to potent antiviral activity at lower doses .
Chronic Hepatitis B
TAF has been shown to be effective in managing CHB:
- Efficacy Studies : In clinical trials, TAF demonstrated similar antiviral efficacy as TDF but with significantly lower rates of renal and bone toxicity. In a phase 1b study involving treatment-naive patients with CHB, various doses of TAF were administered, showing a rapid decline in HBV DNA levels .
- Real-Life Data : A study reported that 78.1% of patients on antiviral therapy achieved undetectable HBV DNA levels after switching from TDF to TAF. Improvements in renal function indicators were also noted .
HIV Treatment
TAF has been coformulated with other antiretrovirals for HIV treatment:
- Phase 3 Trials : In controlled studies comparing TAF with TDF in HIV-1-infected patients, both regimens showed similar efficacy at week 48; however, TAF was associated with significantly fewer renal and bone adverse effects .
Safety Profile
The safety of TAF has been extensively evaluated:
- Pregnancy Studies : Research indicates that initiating TAF during early pregnancy is safe for both mothers and infants, with no severe adverse effects reported. The mother-to-child transmission rate of HBV was 0% among treated mothers .
- Long-Term Safety : Although long-term safety studies are ongoing, current data suggest that TAF's risk profile is favorable compared to TDF, particularly concerning renal function and bone mineral density .
Comparative Efficacy Table
Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
---|---|---|
Dosage Efficiency | Lower doses required | Higher doses required |
Renal Toxicity | Lower incidence | Higher incidence |
Bone Mineral Density Impact | Minimal impact | Significant reduction |
Efficacy in CHB | Comparable | Comparable |
Efficacy in HIV | Comparable | Comparable |
Properties
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJAFWXKUKMUIR-FHPNUNMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392275-56-7, 379270-38-9, 1422343-76-7 | |
Record name | Tenofovir alafenamide fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392275-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir alafenamide monofumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-7339 monofumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422343767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR ALAFENAMIDE MONOFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S5S51WW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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